molecular formula C9H18ClNO B2671562 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2089255-09-2

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2671562
CAS No.: 2089255-09-2
M. Wt: 191.7
InChI Key: ISEVFBXKUUPRGJ-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring and an oxane (tetrahydropyran) ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.

    Amination: The amine group is introduced through a reductive amination process, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but with an oxolane (tetrahydrofuran) ring instead of an oxane ring.

    1-(Oxan-2-yl)cyclopentan-1-amine hydrochloride: This compound features a cyclopentane ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEVFBXKUUPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-09-2
Record name 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride
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